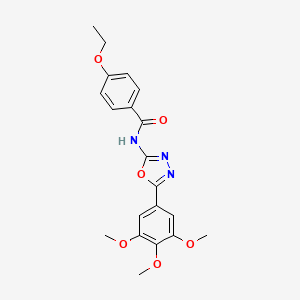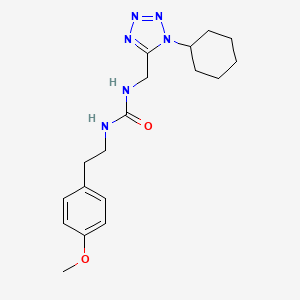
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of urea with other organic compounds. In the context of the provided papers, the reaction of cyclohexane-1,2-dione with urea and 1,3-dimethylurea in an acid medium leads to the formation of compounds with ten-membered rings . This suggests that the synthesis of the compound of interest might also involve a similar reaction between a tetrazole derivative and a urea or urea-like molecule, possibly in an acidic environment to promote ring closure.
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex, with the potential for ring formation and the addition of various functional groups. The reaction of cyclohexane-1,2-dione with urea derivatives leads to the formation of ten-membered rings, which indicates that the compound of interest may also possess a large ring structure as part of its molecular framework . The presence of a tetrazole ring, as suggested by the name, implies a five-membered ring containing four nitrogen atoms, which could contribute to the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions of urea derivatives can vary widely depending on the substituents attached to the urea moiety. The provided papers do not directly address the reactivity of the specific compound , but they do show that urea can react with diketones to form cyclic structures . This implies that the compound of interest may also undergo reactions with diketones or similar electrophilic compounds, potentially leading to the formation of larger ring systems or other complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure and the nature of their substituents. While the provided papers do not give specific details on the properties of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea, they do suggest that urea derivatives can exhibit a range of behaviors, such as forming highly colored products under certain conditions . The tetrazole ring in the compound of interest is known to be a bioisostere for carboxylic acid groups, which could affect the compound's solubility, stability, and potential for forming hydrogen bonds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Cyclohexyl and benzyl isocyanide reactions, including those with benzoyl- or 4-methoxybenzoylformic acid and semicarbazones, have been studied to create compounds like 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea. These reactions are significant for the synthesis of new classes of pseudopeptidic triazines, combining different amino acids through a urea moiety (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Reactivity and Molecular Dynamics
- Quantum chemical, spectroscopic, and X-ray diffraction studies have been carried out on related compounds, offering insights into their molecular geometry, vibrational frequencies, and electronic properties. Such studies are crucial for understanding the reactivity and potential applications of these compounds in various fields (Saraçoǧlu & Cukurovalı, 2013).
Medicinal Chemistry and Enzyme Inhibition
- Derivatives of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea have been explored in medicinal chemistry, particularly as inhibitors of specific enzymes. The structural modification and optimization of these compounds can lead to potential therapeutic agents (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Material Science and Photodecomposition
- Studies in material science have explored the photodecomposition of related tetrazole derivatives, leading to the formation of carbodiimides. This process is significant for industrial, agricultural, and medicinal applications, demonstrating the versatility of these compounds in various material science contexts (Alawode, Robinson, & Rayat, 2011).
Eigenschaften
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-26-16-9-7-14(8-10-16)11-12-19-18(25)20-13-17-21-22-23-24(17)15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWWLFLUSHAWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

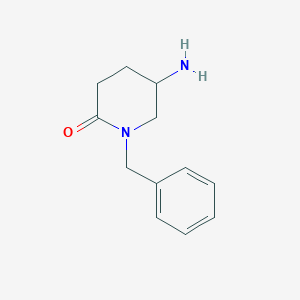
![5-Chloro-6-((1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2534412.png)
![N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide](/img/structure/B2534416.png)
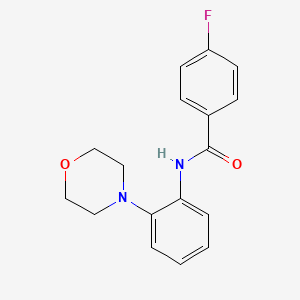
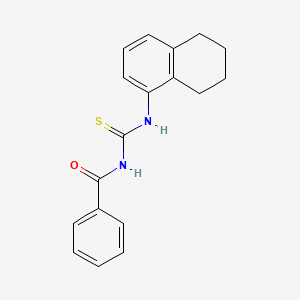

![4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine](/img/structure/B2534421.png)
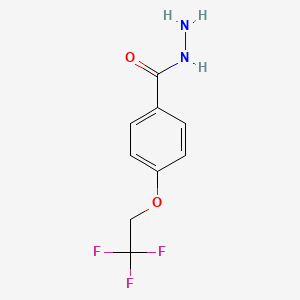
![N-(3-(pyridin-2-yloxy)benzyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2534424.png)
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2534426.png)
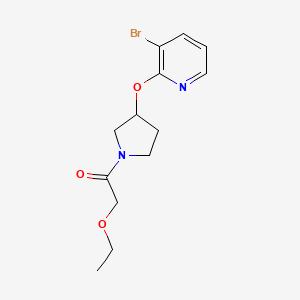
![N-(4-fluorobenzyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2534429.png)
